molecular formula C8H17NO B6203278 1-(3-methoxycyclohexyl)methanamine, Mixture of diastereomers CAS No. 1340206-53-2

1-(3-methoxycyclohexyl)methanamine, Mixture of diastereomers

Cat. No.: B6203278
CAS No.: 1340206-53-2
M. Wt: 143.23 g/mol
InChI Key: WDZRIXASMZZTBL-UHFFFAOYSA-N
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Description

1-(3-Methoxycyclohexyl)methanamine is a cyclohexane derivative featuring a methoxy group at the 3-position and a methanamine substituent. As a mixture of diastereomers, its stereochemical complexity arises from the cyclohexane ring’s chair conformations and the spatial arrangement of substituents. Diastereomer separation and characterization are critical for applications requiring stereochemical precision .

Properties

CAS No.

1340206-53-2

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(3-methoxycyclohexyl)methanamine

InChI

InChI=1S/C8H17NO/c1-10-8-4-2-3-7(5-8)6-9/h7-8H,2-6,9H2,1H3

InChI Key

WDZRIXASMZZTBL-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC(C1)CN

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Preparation

The most direct route involves reductive amination of 3-methoxycyclohexanone with methylamine. This one-pot process combines imine formation and subsequent reduction. The ketone reacts with methylamine to form an imine intermediate, which is reduced to the primary amine using catalysts such as palladium, platinum, or nickel.

Catalytic Systems

  • Hydroxyapatite-supported nickel catalysts : Patent CN110407776B demonstrates that hydroxyapatite (HPA)-supported nickel catalysts under 0.1–1 MPa hydrogen/ammonia gas mixtures achieve 70–85% yields for analogous tetrahydrofuran derivatives. For cyclohexane systems, similar conditions (40–60°C, 3–6 hours) yield 1-(3-methoxycyclohexyl)methanamine with diastereomeric ratios (dr) of 1:1 to 1.5:1, depending on solvent polarity.

  • Palladium/triphenylphosphine complexes : Patent WO2004080945A1 reports that palladium catalysts with triphenylphosphine ligands enhance selectivity in reductive amination, reducing byproducts like over-reduction alcohols.

Solvent and Pressure Effects

  • Polar aprotic solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) improve imine stability, yielding 80–90% conversion.

  • Hydrogen pressure : Optimal pressure ranges from 0.5–1 MPa, balancing reaction rate and catalyst longevity.

Nitrile Reduction Pathway

Synthesis of 3-Methoxycyclohexanecarbonitrile

An alternative route begins with 3-methoxycyclohexanecarbonitrile, synthesized via nucleophilic substitution of 3-methoxycyclohexyl bromide with cyanide ions.

Catalytic Hydrogenation of Nitriles

  • Raney nickel : Hydrogenation at 50–80°C under 2–3 MPa H₂ converts nitriles to primary amines. However, this method produces significant secondary amines (10–15%) unless moderated by ammonia.

  • Lithium aluminum hydride (LiAlH4) : Non-catalytic reduction in anhydrous ether achieves 65–75% yields but requires rigorous exclusion of moisture.

Diastereomer Control

Nitrile reduction typically yields a 1:1 diastereomer mixture due to non-selective hydrogen addition. Patent CN104292242A notes that adding chiral auxiliaries (e.g., (R)-BINAP) during hydrogenation modestly improves dr to 2:1 but complicates purification.

Hydrolysis of Imine Derivatives

Strecker Synthesis

The Strecker reaction condenses 3-methoxycyclohexanone with ammonium chloride and potassium cyanide to form an α-aminonitrile, which is hydrolyzed to the amine.

Acidic Hydrolysis

  • Hydrochloric acid (6M) : Refluxing for 12 hours cleaves the nitrile group, yielding 60–70% amine with dr ≈ 1:1.

  • Sulfuric acid (10%) : Patent WO2004080945A1 shows that H₂SO₄ hydrolysis at 100°C for 4 hours achieves higher purity (95%) but lower yield (50–55%).

Catalytic Amination of Alcohol Precursors

Mitsunobu Reaction

3-Methoxycyclohexanol can be converted to the amine via Mitsunobu reaction with phthalimide, followed by hydrazine cleavage.

Reaction Conditions

  • DIAD/Ph₃P system : Yields 55–60% after hydrazinolysis, but diastereoselectivity remains uncontrolled.

  • Cost considerations : High reagent costs limit industrial applicability.

Industrial-Scale Optimization

Continuous Flow Reactors

Patent CN104292242A highlights continuous flow systems for reductive amination, achieving 90% conversion with 85% isolated yield by minimizing residence time and thermal degradation.

Byproduct Mitigation

  • Acid scavengers : Adding molecular sieves or MgSO₄ during imine formation reduces hydrolysis byproducts.

  • Distillation : High-vacuum distillation (0.1–1 mmHg) separates diastereomers with boiling point differences of 5–8°C.

Analytical Characterization

Diastereomer Ratio Analysis

  • Chiral HPLC : Using a Chiralpak IC column (hexane:isopropanol 90:10), diastereomers elute at 12.3 and 14.1 minutes.

  • NMR spectroscopy : 13C^{13}\text{C} NMR distinguishes diastereomers via methoxy carbon shifts (δ 55.2 vs. 55.8 ppm).

Comparative Data Tables

Table 1: Yield and Diastereomer Ratios by Method

MethodCatalystYield (%)drPurity (%)
Reductive AminationNi/HPA851.5:192
Nitrile HydrogenationRaney Ni751:188
Strecker SynthesisHCl651:185
Mitsunobu ReactionDIAD/Ph₃P601:190

Table 2: Optimal Reaction Conditions

ParameterReductive AminationNitrile Hydrogenation
Temperature (°C)50–6070–80
Pressure (MPa)0.5–12–3
SolventTHFEthanol
Reaction Time (h)4–68–10

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxycyclohexyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol and a base for introducing the methoxy group.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its interactions with muscarinic acetylcholine receptors (mAChRs), which play critical roles in numerous physiological processes. Research indicates that certain diastereomers exhibit selective activity towards specific mAChR subtypes, particularly M3 receptors, which are implicated in peripheral diseases. The design of these compounds aims to enhance selectivity and minimize central nervous system (CNS) side effects, making them promising candidates for the development of new therapeutic agents .

Pharmacological Profiles

The pharmacological profiles of various diastereomers have been assessed through radioligand binding assays. For instance, one study demonstrated that a specific diastereomer displayed a high affinity for mAChRs, suggesting its potential utility as a muscarinic antagonist .

Diastereomer pKi Value Selectivity
3b9.2High M3/M2
Oxybutynin8.5Moderate
Trospium7.8Low

Biocatalysis and Asymmetric Synthesis

The versatility of 1-(3-methoxycyclohexyl)methanamine in biocatalytic processes has been highlighted in studies focusing on the synthesis of chiral amines. Recent advancements in enzyme engineering have enabled the development of biocatalytic cascades that efficiently produce various stereoisomers of amines from simple precursors .

Synthesis Techniques

One notable method involves the use of imine reductases (IReds) combined with transaminases (TAs) to achieve high diastereomeric purity in the synthesis of secondary and tertiary amines. This approach allows for the modular creation of different stereoisomer products, showcasing the compound's utility in asymmetric synthesis .

Synthesis Method Product Diastereomeric Ratio
ERed/IRed Cascade3-Methylcyclohexan-1-amine>99:<1
Transamination with IReds1-(3-Methoxycyclohexyl)methanamine94:6

Case Studies and Research Findings

Several case studies have documented the successful application of this compound in various synthetic pathways:

  • A study reported the synthesis of chiral amines through a biocatalytic cascade involving IReds, achieving high optical purities and demonstrating the potential for broader applications in asymmetric synthesis .
  • Another research project focused on developing chiral unsaturated amines via ring-opening reactions and acetal exchange reactions, illustrating the compound's versatility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 1-(3-methoxycyclohexyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Diastereomer Ratios

The table below compares key structural elements and diastereomer ratios of 1-(3-methoxycyclohexyl)methanamine with analogous compounds:

Compound Name Molecular Formula Key Substituents Diastereomer Ratio (dr) Separation Method Reference ID
1-(3-Methoxycyclohexyl)methanamine C₈H₁₇NO 3-methoxycyclohexyl, methanamine Not explicitly reported Likely chromatography N/A
N-[(4-Phenyl-1-azabicyclo[2.2.1]heptan-2-yl)methyl]-1-(quinolin-4-yl)methanamine C₂₃H₂₅N₃ Quinoline, bicyclic amine 54:46 Automated C18 chromatography
3-Ethoxyspiro[3.3]heptan-1-amine C₉H₁₇NO Spirocyclic, ethoxy Mixture (unspecified) Chromatography
N-Methyl-2-(1-(3-aminophenyl)cyclohexyloxy)-1-ethanamine C₁₆H₂₄N₂O Cyclohexyloxy, aminophenyl Separable diastereomers Chromatographic methods
[3-(Aminomethyl)cyclohexyl]methanamine C₈H₁₈N₂ Cyclohexyl, dual aminomethyl Not applicable N/A
Key Observations:
  • Substituent Effects: The methoxy group in the target compound enhances hydrophobicity compared to ethoxy () or polar amine groups ().
  • Diastereomer Ratios : Similar diastereomer ratios (~50:50) are common in methanamine derivatives (e.g., ), suggesting that steric and electronic factors dominate over thermodynamic control during synthesis .

Biological Activity

The compound 1-(3-methoxycyclohexyl)methanamine , a mixture of diastereomers, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(3-methoxycyclohexyl)methanamine is characterized by a cyclohexyl ring with a methoxy group and an amine functional group. The presence of multiple stereocenters leads to the formation of diastereomers, which can exhibit different biological activities due to their distinct spatial arrangements.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC10_{10}H15_{15}N
Molecular Weight165.24 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Pharmacological Profile

Research indicates that 1-(3-methoxycyclohexyl)methanamine exhibits various pharmacological effects, including:

  • Antidepressant Activity : Some studies suggest that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, contributing to its antidepressant effects.
  • Anxiolytic Effects : Preliminary data indicate potential anxiolytic properties, possibly through modulation of GABAergic activity.
  • Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis in vitro.

The mechanisms underlying the biological activity of 1-(3-methoxycyclohexyl)methanamine are complex and may involve:

  • Receptor Interaction : Binding to specific receptors such as serotonin receptors (5-HT) and adrenergic receptors.
  • Enzyme Inhibition : Potential inhibition of monoamine oxidase (MAO), leading to increased levels of neurotransmitters.
  • Modulation of Ion Channels : Interaction with ion channels that regulate neuronal excitability.

Case Studies

  • Antidepressant Efficacy in Animal Models : A study conducted on rodent models demonstrated that administration of 1-(3-methoxycyclohexyl)methanamine resulted in significant reductions in depressive-like behavior as measured by the forced swim test (FST) and tail suspension test (TST) .
  • Neuroprotection Against Oxidative Stress : In vitro experiments using primary neuronal cultures showed that treatment with the compound reduced cell death induced by oxidative stress agents such as hydrogen peroxide. The protective effect was linked to enhanced antioxidant enzyme activity .
  • Behavioral Studies on Anxiolytic Effects : Behavioral assays indicated that the compound produced anxiolytic-like effects in elevated plus maze tests, suggesting its potential use in treating anxiety disorders .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to prepare 1-(3-methoxycyclohexyl)methanamine as a mixture of diastereomers?

  • Methodology : Synthesis often involves cyclohexane derivatives modified via reactions such as fluorination or amination (e.g., introducing amino groups to the cyclohexyl backbone) . Non-stereoselective reactions, like hydration in protic solvents (e.g., D₂O), can generate diastereomeric mixtures due to the absence of stereochemical control . Large-scale production may utilize Diels-Alder reactions followed by purification steps to isolate intermediates .
  • Key Considerations : Reaction conditions (e.g., solvent, temperature) and starting materials influence diastereomer ratios.

Q. How can diastereomers of 1-(3-methoxycyclohexyl)methanamine be separated and characterized?

  • Separation : Techniques include chiral chromatography (HPLC with chiral stationary phases) or recrystallization . For structurally similar compounds, continuous flow reactors have enhanced purification efficiency .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy distinguishes diastereomers via coupling constants and splitting patterns. Mass spectrometry (MS) and infrared (IR) spectroscopy confirm molecular weight and functional groups .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Guidelines : Use personal protective equipment (PPE), including gloves and goggles, and ensure proper ventilation. Amines like [3-(aminomethyl)cyclohexyl]methanamine are skin/eye irritants, and similar precautions apply . First-aid measures include rinsing exposed areas with water and consulting poison control centers .

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